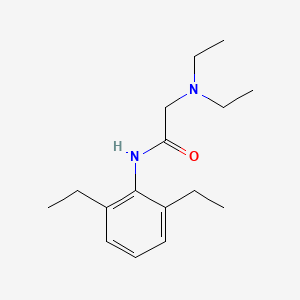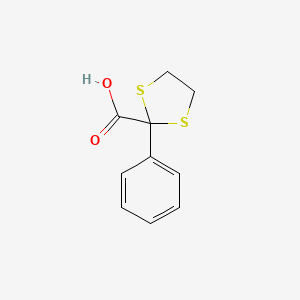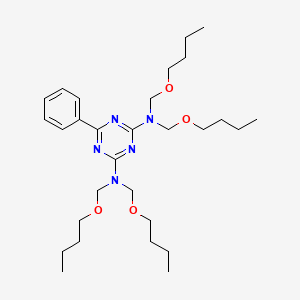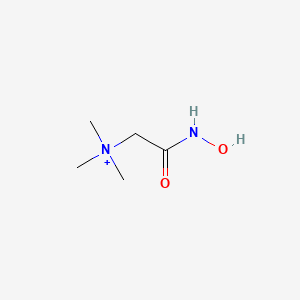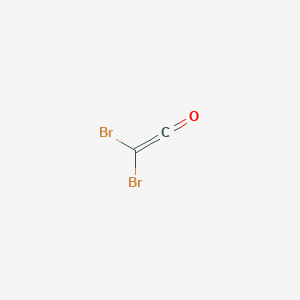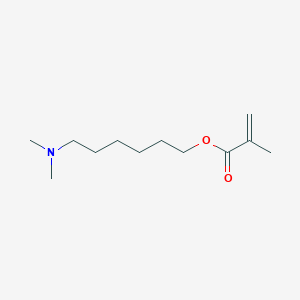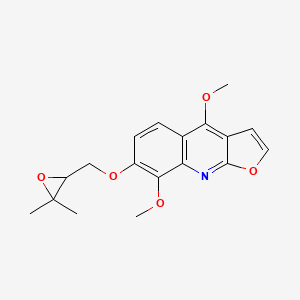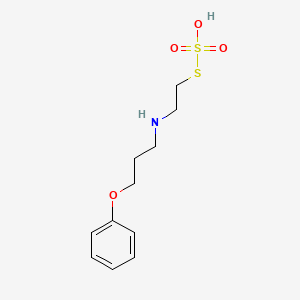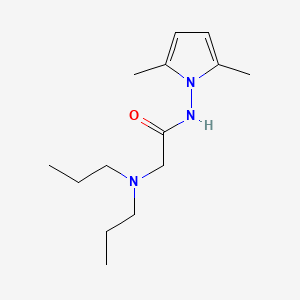
Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a dipropylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 2 and 5 positions using Friedel-Crafts alkylation.
Attachment of the Dipropylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dipropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit bioactivity.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring and dipropylamino group may play crucial roles in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(diethylamino)-
- Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dibutylamino)-
Uniqueness
The uniqueness of Acetamide, N-(2,5-dimethylpyrrol-1-YL)-2-(dipropylamino)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
20627-20-7 |
|---|---|
Fórmula molecular |
C14H25N3O |
Peso molecular |
251.37 g/mol |
Nombre IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C14H25N3O/c1-5-9-16(10-6-2)11-14(18)15-17-12(3)7-8-13(17)4/h7-8H,5-6,9-11H2,1-4H3,(H,15,18) |
Clave InChI |
SQYOWGNPSZUREF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(=O)NN1C(=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


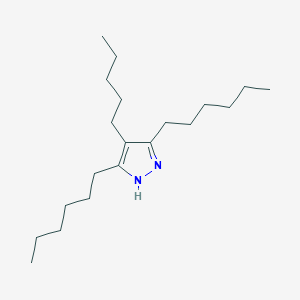
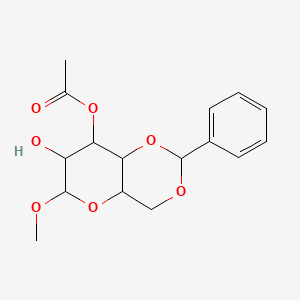
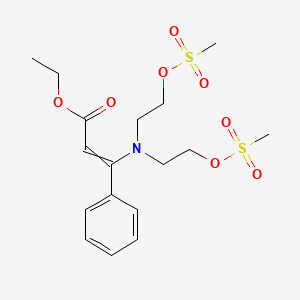

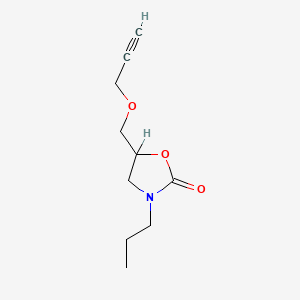
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
